-DDP is a specialty solvent valued for its ability to dissolve various substances. It finds use in:
1-DDP can serve as a building block for the synthesis of other chemicals. For instance, research has reported its use in the reduction to form the corresponding amine, which holds potential applications in various fields. Source: 1-Dodecyl-2-pyrrolidinone 99 2687-96-9 - Sigma-Aldrich:
Studies have investigated the potential of 1-DDP as a penetration enhancer for facilitating the delivery of drugs through the skin. Its ability to improve the permeation of certain drugs across the skin barrier is of interest for developing transdermal drug delivery systems. Source: Enhancing effect of combining two pyrrolidone vehicles on transdermal drug delivery. H Sasaki et al.: )
1-Dodecyl-2-pyrrolidinone is an organic compound with the molecular formula C₁₆H₃₁NO and a molecular weight of approximately 255.44 g/mol. It is classified as a pyrrolidinone derivative, specifically a pyrrolidin-2-one that is substituted at the nitrogen atom by a dodecyl group. This compound is recognized for its surfactant properties and is often utilized in various industrial and cosmetic applications due to its ability to reduce surface tension and enhance solubility of other substances in formulations .
As a surfactant, 1-DDP's mechanism of action relies on its amphiphilic properties. The dodecyl tail interacts with hydrophobic substances like oils and fats, while the pyrrolidinone head group interacts with water. This allows 1-DDP to reduce the surface tension between water and these substances, promoting wetting, dispersion, and emulsification. In hair care products, for example, 1-DDP can help condition hair by coating it with a thin film, making it smoother and more manageable.
The synthesis of 1-dodecyl-2-pyrrolidinone typically involves the reaction of dodecanol with 2-pyrrolidinone under controlled conditions. This process may include heating and the use of catalysts to facilitate the formation of the desired product. Alternative methods may involve the use of other dodecyl derivatives or variations in reaction conditions to optimize yield and purity .
1-Dodecyl-2-pyrrolidinone finds application across various industries:
Interaction studies involving 1-dodecyl-2-pyrrolidinone primarily focus on its compatibility with other chemical agents in formulations. It has been shown to interact effectively with various surfactants, enhancing their performance in cleaning applications. Additionally, studies indicate that it can form stable emulsions with oils and other hydrophobic substances, making it valuable in cosmetic formulations .
1-Dodecyl-2-pyrrolidinone shares structural similarities with several other compounds, particularly within the class of pyrrolidinones and surfactants. Here are some comparable compounds:
Compound Name | Structure Type | Unique Features |
---|---|---|
1-Octyl-2-pyrrolidinone | Shorter alkyl chain | Exhibits similar surfactant properties but less hydrophobicity compared to 1-dodecyl-2-pyrrolidinone. |
1-Tetradecyl-2-pyrrolidinone | Longer alkyl chain | Enhanced hydrophobicity; used similarly in surfactant applications but may have different solubility profiles. |
2-Pyrrolidone | Parent compound | Lacks the dodecyl group; widely used as a solvent but does not possess surfactant properties like 1-dodecyl-2-pyrrolidinone. |
The uniqueness of 1-dodecyl-2-pyrrolidinone lies in its balance between hydrophobicity and functionality as a surfactant, making it particularly effective in both industrial and personal care applications while maintaining safety profiles suitable for consumer products .
The synthesis of 1-dodecyl-2-pyrrolidinone has evolved significantly since the early development of pyrrolidinone chemistry in the late 19th century [13]. The historical foundation for pyrrolidinone synthesis was established in 1889 when 2-pyrrolidinone was first reported as the product of dehydration of 4-aminobutanoic acid [13]. This early work laid the groundwork for subsequent nitrogen-alkylation methodologies that would eventually enable the production of long-chain alkyl derivatives such as 1-dodecyl-2-pyrrolidinone.
The traditional industrial approach to 1-dodecyl-2-pyrrolidinone synthesis follows classical nucleophilic substitution pathways, utilizing 2-pyrrolidinone as the nitrogen nucleophile and dodecyl halides as alkylating agents [7]. The reaction typically employs strong bases such as potassium hydroxide or sodium hydroxide to deprotonate the pyrrolidinone nitrogen, generating a nucleophilic anion that subsequently attacks the electrophilic carbon of the dodecyl halide [38]. This method requires temperatures in the range of 85-90 degrees Celsius and achieves typical yields of 85-92 percent under optimized conditions [38].
An alternative historical route involves the direct reaction of 2-pyrrolidinone with dodecanol under acid-catalyzed conditions . This approach necessitates elevated temperatures of 165-200 degrees Celsius and extended reaction times to achieve acceptable conversion rates [11]. The acid catalyst facilitates the formation of a carbocation intermediate from the alcohol, which is subsequently captured by the pyrrolidinone nitrogen .
The industrial production of the pyrrolidinone precursor itself relies on well-established synthetic routes developed in the mid-20th century [12] [13]. The most prevalent method involves the catalytic reaction of gamma-butyrolactone with ammonia at temperatures of 250-290 degrees Celsius and pressures ranging from 0.4 to 1.4 megapascals over solid magnesium silicate catalysts [13]. This process achieves product yields of 75-85 percent and produces 2-pyrrolidinone with purities exceeding 99.5 percent after subsequent distillation and purification [13].
Historical patent literature from the 1960s describes alternative pyrrolidinone synthesis methods based on the reductive ammonolysis of succinimide [34]. This process involves reacting succinimide with hydrogen and ammonia in the presence of hydrogenating catalysts such as cobalt, nickel, ruthenium, palladium, or platinum at temperatures of 60-350 degrees Celsius and pressures of 50-10,000 pounds per square inch gauge [34]. The reaction achieves yields up to 75 percent of theoretical when conducted under optimized conditions with Raney cobalt catalyst at 250 degrees Celsius [34].
Synthesis Method | Starting Materials | Catalyst/Conditions | Temperature (°C) | Yield (%) |
---|---|---|---|---|
Classical N-Alkylation | 2-pyrrolidinone + dodecyl halide | Strong base (KOH/NaOH) | 85-90 | 85-92 |
Direct Alcohol Alkylation | 2-pyrrolidinone + dodecanol | Acid catalysis | 165-200 | Variable |
Succinimide Route | Succinimide + H₂ + NH₃ | Raney cobalt | 250 | 75 |
Gamma-Butyrolactone Route | Gamma-butyrolactone + NH₃ | Mg-silicate | 250-290 | 75-85 |
Modern synthetic approaches to 1-dodecyl-2-pyrrolidinone have embraced sophisticated catalytic methodologies that offer improved selectivity, milder reaction conditions, and enhanced atom economy compared to traditional methods [19] [23]. Contemporary catalytic alkylation strategies primarily employ transition metal complexes that facilitate carbon-nitrogen bond formation through well-defined mechanistic pathways.
Ruthenium-catalyzed nitrogen-alkylation represents one of the most significant advances in contemporary pyrrolidinone synthesis [19]. The borrowing hydrogen methodology, pioneered by Williams and coworkers, utilizes ruthenium complexes such as bis(para-cymene)ruthenium dichloride dimer in conjunction with bidentate phosphine ligands including bis(diphenylphosphino)ferrocene or bis(2-diphenylphosphinophenyl)ether [19]. This catalytic system operates at modest loadings of 0.5 mole percent and achieves nitrogen-alkylation of pyrrolidinone substrates with primary and secondary alcohols at temperatures of 140 degrees Celsius [19].
The ruthenium-catalyzed process proceeds through a well-established borrowing hydrogen mechanism wherein the alcohol substrate undergoes initial oxidation to the corresponding aldehyde or ketone, followed by condensation with the nitrogen nucleophile to form an imine intermediate [19]. Subsequent reduction of the imine by the ruthenium hydride species regenerates the active catalyst and produces the desired alkylated product [19]. This methodology has demonstrated exceptional functional group tolerance and enables the synthesis of complex nitrogen-heterocycles including pyrrolidinone derivatives [19].
Palladium-catalyzed reductive nitrogen-alkylation has emerged as another powerful contemporary strategy for pyrrolidinone synthesis [6]. Research by Dixneuf and coworkers has demonstrated that palladium on alumina catalysts can facilitate the one-pot synthesis of nitrogen-alkyl-2-pyrrolidinones starting from glutamic acid and carbonyl compounds [6]. The reaction proceeds through initial palladium-catalyzed reductive nitrogen-alkylation to form mono-alkylated glutamic acid derivatives, followed by thermally induced lactamization and subsequent palladium-catalyzed decarboxylation at 250 degrees Celsius under inert atmosphere [6].
This bio-based approach achieves yields exceeding 85 percent for the initial reductive alkylation step and overall yields up to 82 percent for the complete transformation to pyrrolidinone products [6]. The methodology has been successfully demonstrated for the synthesis of various nitrogen-alkyl-2-pyrrolidinones with alkyl chains ranging from propyl to pentyl substituents [6].
Gold nanoparticle catalysis has also found application in nitrogen-alkylation processes relevant to pyrrolidinone synthesis [17]. Polymer-stabilized gold nanoclusters with diameters of approximately 1.3 nanometers demonstrate exceptional catalytic activity for the aerobic oxidation of alcohols under ambient conditions [17]. These gold catalysts exhibit size-specific activity, with smaller nanoclusters showing superior performance compared to larger analogs and even outperforming palladium catalysts of comparable size [17].
Electrochemical nitrogen-alkylation represents an emerging contemporary approach that eliminates the need for transition metal catalysts while enabling environmentally benign synthesis conditions [20]. Research has demonstrated that nitrogen-alkylation of pyrrolidine and related heterocycles can be achieved using electrochemical activation in aqueous solution [20]. The process operates through anodic oxidation of alcohols to generate aldehyde intermediates, followed by imine formation and cathodic reduction to produce the alkylated products [20].
Catalytic System | Catalyst Loading | Operating Temperature (°C) | Typical Yield (%) | Mechanism |
---|---|---|---|---|
Ru-Phosphine Complex | 0.5 mol% | 140 | 57-93 | Borrowing hydrogen |
Pd/Al₂O₃ | Supported catalyst | 250 | >85 | Reductive alkylation |
Au Nanoclusters | 1.3 nm particles | Ambient | Variable | Aerobic oxidation |
Electrochemical | No metal catalyst | 60-70 | 62-99 | Electrocatalytic |
The development of environmentally sustainable synthesis methods for 1-dodecyl-2-pyrrolidinone has become increasingly important as the chemical industry seeks to minimize environmental impact while maintaining synthetic efficiency [21] [40]. Green chemistry approaches to nitrogen-alkylation processes emphasize the use of renewable feedstocks, non-toxic catalysts, and environmentally benign reaction conditions.
Manganese-catalyzed nitrogen-alkylation represents a significant advancement in sustainable synthesis methodology [40]. Research by Beller and coworkers has demonstrated that molecular-defined manganese pincer complexes can efficiently catalyze the formation of carbon-nitrogen bonds using alcohols as alkylating agents [40]. These manganese catalysts offer several advantages over traditional noble metal systems, including earth-abundant metal content, air stability, and operation under mild reaction conditions [40].
The manganese-pincer complexes, specifically manganese-phosphorus-nitrogen-phosphorus pincer systems, operate through a deprotonation pathway that requires the presence of base for catalyst activation [40]. The reaction proceeds at temperatures of 80-100 degrees Celsius in toluene solvent and achieves excellent chemoselectivity for mono-alkylation products [40]. The catalytic system demonstrates broad functional group tolerance, accommodating substrates containing olefins, halides, thioethers, and heteroaromatic groups [40].
Bio-based synthesis approaches utilize renewable starting materials derived from biomass feedstocks [6] [21]. The conversion of glutamic acid, a readily available amino acid, to nitrogen-alkyl-2-pyrrolidinones represents an exemplary bio-based synthesis route [6]. This approach employs palladium-catalyzed reductive nitrogen-alkylation of glutamic acid with carbonyl compounds derived from biomass, followed by cyclization and decarboxylation to generate the pyrrolidinone ring system [6].
The bio-based methodology offers environmental advantages including reduced dependence on petroleum-derived feedstocks and the potential for carbon-neutral synthesis when biomass sources are utilized [6]. Research has demonstrated that this approach can be conducted in a one-pot process using the same palladium catalyst under different atmospheric and temperature conditions, thereby minimizing waste generation and simplifying purification procedures [6].
Solvent-free synthesis methods have been developed to eliminate volatile organic compounds from pyrrolidinone production processes [37]. Research utilizing ionic liquids and quaternary ammonium salts as both reaction media and catalyst supports has demonstrated effective nitrogen-alkylation under solvent-free conditions [37]. Palladium nanoparticles embedded in tetrabutylammonium bromide matrices enable efficient nitrogen-alkylation reactions while providing easy catalyst recovery and recycling [37].
Supercritical carbon dioxide has emerged as an environmentally benign reaction medium for transition metal-catalyzed synthesis [37]. The use of supercritical carbon dioxide offers advantages including non-toxicity, easy separation from products, and the ability to tune solvent properties through pressure adjustment [37]. Research has demonstrated the successful synthesis of palladium nanoparticle catalysts in supercritical carbon dioxide media, resulting in highly active and selective catalysts for nitrogen-alkylation reactions [37].
Water-based synthesis represents another important green chemistry approach for pyrrolidinone production [20]. Electrochemical nitrogen-alkylation in aqueous solution eliminates the need for organic solvents while enabling catalyst-free operation [20]. The process utilizes simple electrode materials such as activated carbon cloth and platinum, operating at mild temperatures of 60-70 degrees Celsius [20].
Green Approach | Key Features | Environmental Benefits | Typical Conditions |
---|---|---|---|
Mn-Pincer Catalysts | Earth-abundant metal, air-stable | Non-toxic catalyst, mild conditions | 80-100°C, base required |
Bio-based Feedstocks | Glutamic acid starting material | Renewable resources, carbon-neutral | 250°C, inert atmosphere |
Solvent-free Methods | Ionic liquid media | No volatile organics | 100°C, ambient pressure |
Aqueous Electrochemical | Water medium, no catalyst | Green solvent, metal-free | 60-70°C, aqueous solution |
The transition from laboratory-scale synthesis to industrial production of 1-dodecyl-2-pyrrolidinone presents numerous technical and economic challenges that must be addressed through systematic process optimization [27] [39]. Large-scale manufacturing requires careful consideration of heat management, mass transfer efficiency, catalyst recovery, product purification, and overall process economics.
Heat management represents one of the most critical challenges in large-scale pyrrolidinone production [27]. Many nitrogen-alkylation reactions are highly exothermic, requiring sophisticated temperature control systems to maintain optimal reaction conditions and prevent thermal runaway [27]. Industrial implementations typically employ heat exchangers, staged reactors, and distributed feed systems to manage heat generation effectively [27]. Process engineers have developed mathematical models to predict heat generation rates and optimize reactor design for scales ranging from 500 to 100,000 kilograms per batch [27].
Mass transfer limitations become increasingly significant as reaction scales increase, particularly for gas-liquid and liquid-liquid systems involved in catalytic nitrogen-alkylation processes [24] [27]. Research on methane hydrate formation in the presence of 1-dodecyl-2-pyrrolidinone has provided insights into mass transfer optimization, demonstrating that this surfactant can enhance gas-liquid contact efficiency [24]. Industrial solutions include enhanced mixing systems, micro-reactor technology, and staged contacting equipment to overcome mass transfer limitations [27].
Catalyst recovery and recycling present substantial economic and environmental challenges in large-scale production [27] [39]. Supported catalyst systems offer advantages for industrial implementation due to simplified separation and recovery procedures [27]. Research on scalable synthesis has demonstrated that heterogeneous catalysts can be effectively recovered through filtration and reactivation procedures, enabling multiple reaction cycles without significant activity loss [39].
Product purification at industrial scale requires multi-stage separation processes to achieve the high purity specifications demanded by commercial applications [27] [28]. 1-Dodecyl-2-pyrrolidinone typically requires purities exceeding 99 percent with strict limits on water content, residual amines, and gamma-butyrolactone impurities [7] [8]. Industrial purification trains commonly employ distillation, crystallization, and membrane separation technologies [27].
Recent research on the physicochemical properties of long-chain alkanols with nitrogen-dodecyl-2-pyrrolidinone has provided valuable data for industrial process design [28]. The study of density, viscosity, and intermolecular interactions across temperature ranges of 303.15 to 323.15 Kelvin provides essential information for heat transfer, mass transfer, and fluid transport calculations required for large-scale reactor design [28].
Process safety considerations become increasingly complex at industrial scale, particularly for reactions involving high pressures, elevated temperatures, and hazardous materials [27]. Automated control systems, safety instrumentation, and emergency response procedures are essential components of large-scale pyrrolidinone production facilities [27]. Risk assessment studies have identified key safety parameters including pressure vessel design, emergency venting systems, and personnel protection measures [27].
Economic optimization requires careful analysis of raw material costs, energy consumption, and capital investment requirements [27]. The economics of 1-dodecyl-2-pyrrolidinone production are influenced by the cost of dodecanol or dodecyl halide starting materials, catalyst expenses, and energy requirements for heating and separation processes [14]. Market analysis indicates that the global demand for lauryl pyrrolidinone is projected to reach 250 million United States dollars by 2033, exhibiting a compound annual growth rate of 6.5 percent from 2026 to 2033 [14].
Environmental impact assessment and regulatory compliance add additional complexity to large-scale production optimization [27]. Solvent recovery systems, waste treatment facilities, and emission control equipment represent significant capital investments that must be incorporated into process design [27]. Life cycle assessment studies indicate that green chemistry approaches can substantially reduce the environmental footprint of pyrrolidinone production while maintaining economic viability [21].
Challenge Category | Scale Range (kg/batch) | Key Solutions | Impact on Production |
---|---|---|---|
Heat Management | 500-100,000 | Heat exchangers, staged reactors | Critical for safety and yield |
Mass Transfer | 1,000-50,000 | Enhanced mixing, micro-reactors | Affects reaction efficiency |
Catalyst Recovery | 100-10,000 | Supported systems, filtration | Economics and sustainability |
Product Purification | 500-100,000 | Multi-stage distillation | Quality and specifications |
Process Safety | 1,000-100,000 | Automated controls, safety systems | Regulatory compliance |
Economic Factors | 10,000-100,000 | Process optimization | Commercial viability |
Environmental Impact | 1,000-100,000 | Green chemistry, waste reduction | Sustainability goals |
Corrosive;Irritant;Environmental Hazard